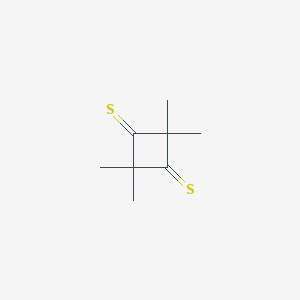
1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is a useful research compound. Its molecular formula is C8H12S2 and its molecular weight is 172.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is an organosulfur compound notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C8H14S2, and it is characterized by the presence of two thiol groups within a cyclobutane ring.
The biological activity of 1,3-Cyclobutanedithione primarily stems from its ability to interact with biological macromolecules such as proteins and enzymes. The dithiol structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways and metabolic processes.
Research indicates that compounds with similar dithiol structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property may provide protective effects against various diseases linked to oxidative damage.
Antioxidant Properties
Several studies have examined the antioxidant capabilities of dithiol compounds. For instance:
- Study on Redox Activity : A study demonstrated that dithiol compounds could effectively reduce reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative stress .
- Cellular Studies : In cellular models, these compounds exhibited a significant reduction in lipid peroxidation levels, indicating their potential to protect cell membranes from oxidative damage.
Enzyme Inhibition
1,3-Cyclobutanedithione has shown promise as an enzyme inhibitor:
- Inhibition of Thioredoxin Reductase : Research indicates that similar compounds can inhibit thioredoxin reductase activity, which is crucial for maintaining the redox state of cells. This inhibition could have implications in cancer therapy by disrupting the redox balance within tumor cells .
Case Studies
Several case studies have focused on the biological implications of 1,3-Cyclobutanedithione:
- Case Study on Cancer Cells : A study involving cancer cell lines showed that treatment with dithiol compounds resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to enhanced oxidative stress due to thioredoxin inhibition .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of dithiol compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and promoting cell survival pathways.
Comparative Biological Activity of Dithiol Compounds
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cellular Protection |
|---|---|---|---|
| 1,3-Cyclobutanedithione | Moderate | Yes | High |
| Dithiol Compound A | High | Moderate | Moderate |
| Dithiol Compound B | Low | Yes | Low |
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antioxidant Properties | Significant reduction in ROS; protective against oxidative stress |
| Enzyme Inhibition | Inhibited thioredoxin reductase; implications for cancer therapy |
| Neuroprotective Effects | Reduced neuronal damage; enhanced survival pathways |
特性
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXVCQHNIQHNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(C1=S)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144195 |
Source


|
| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10181-56-3 |
Source


|
| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC361243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














